5-Amino-2-chloro-4-methyl-nicotinic acid 5-Amino-2-chloro-4-methyl-nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13524324
InChI: InChI=1S/C7H7ClN2O2/c1-3-4(9)2-10-6(8)5(3)7(11)12/h2H,9H2,1H3,(H,11,12)
SMILES: CC1=C(C(=NC=C1N)Cl)C(=O)O
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol

5-Amino-2-chloro-4-methyl-nicotinic acid

CAS No.:

Cat. No.: VC13524324

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2-chloro-4-methyl-nicotinic acid -

Specification

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
IUPAC Name 5-amino-2-chloro-4-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H7ClN2O2/c1-3-4(9)2-10-6(8)5(3)7(11)12/h2H,9H2,1H3,(H,11,12)
Standard InChI Key MNQHRGZNNLUGLF-UHFFFAOYSA-N
SMILES CC1=C(C(=NC=C1N)Cl)C(=O)O
Canonical SMILES CC1=C(C(=NC=C1N)Cl)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

5-Amino-2-chloro-4-methyl-nicotinic acid (C₇H₇ClN₂O₂) features a pyridine ring substituted at positions 2, 4, and 5 with chlorine, methyl, and amino groups, respectively, alongside a carboxylic acid moiety at position 3. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions in chemical and biological systems.

The molecular weight of the compound is 186.596 g/mol, with an exact mass of 186.020 g/mol . The presence of polar functional groups, such as the carboxylic acid and amino groups, enhances its solubility in polar solvents, while the chloro and methyl substituents contribute to lipophilicity, as indicated by a calculated LogP value of 1.905 .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of substituted nicotinic acids often involves oxidation of methylpyridine derivatives. For example, 5-methylnicotinic acid is produced via potassium permanganate oxidation of 3,5-dimethylpyridine in aqueous medium . Although this method targets the 5-methyl isomer, similar strategies could be adapted for 4-methyl derivatives by altering starting materials or reaction conditions.

A plausible route for 5-amino-2-chloro-4-methyl-nicotinic acid might involve:

  • Chlorination: Introducing chlorine at position 2 of a pre-existing methylpyridine scaffold.

  • Amination: Directing an amino group to position 5 via electrophilic substitution or reduction of a nitro precursor.

  • Oxidation: Converting a methyl group at position 4 to a carboxylic acid using strong oxidants like KMnO₄ or K₂Cr₂O₇ .

Purification and Yield Optimization

Patent CN106699650A highlights challenges in isolating nicotinic acid derivatives from by-products like 3,5-pyridinedicarboxylic acid . For the 4-methyl variant, pH-dependent solubility differences could be exploited:

  • Acidifying the reaction mixture to pH 0.3–0.6 precipitates dicarboxylic acid by-products .

  • Adjusting to pH 2.5–3.2 isolates the target compound, followed by recrystallization from ethanol to achieve >99% purity .

Physicochemical Properties

Thermal Stability and Solubility

While specific data for the 4-methyl isomer are unavailable, the 6-methyl analogue (CAS 89793-10-2) has no reported melting or boiling point . Generally, nicotinic acids decompose upon heating rather than melting. The compound is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water at neutral pH, with improved solubility under acidic or basic conditions due to protonation/deprotonation of the carboxylic acid group.

Reactivity Profile

  • Carboxylic Acid: Participates in esterification, amidation, and salt formation.

  • Amino Group: Susceptible to acylation, alkylation, and diazotization.

  • Chloro Substituent: May undergo nucleophilic substitution or metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura).

Applications in Pharmaceutical Chemistry

Biological Activity

While direct studies are lacking, structurally related compounds exhibit:

  • Antihistaminic Effects: Pyridine derivatives modulate histamine H₁ receptors .

  • Antioxidant Properties: Amino groups in heterocycles often scavenge free radicals.

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